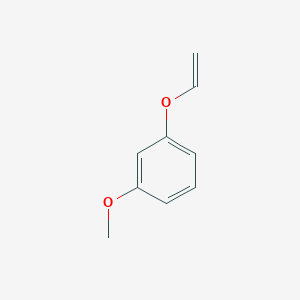

1-(Ethenyloxy)-3-methoxybenzene

Description

Structure

3D Structure

Properties

CAS No. |

10536-50-2 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

1-ethenoxy-3-methoxybenzene |

InChI |

InChI=1S/C9H10O2/c1-3-11-9-6-4-5-8(7-9)10-2/h3-7H,1H2,2H3 |

InChI Key |

BPADEIVDGUQIMG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)OC=C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethenyloxy 3 Methoxybenzene

Established Routes for Aromatic Vinyl Ether Construction

Traditional methods for synthesizing aromatic vinyl ethers, including 1-(ethenyloxy)-3-methoxybenzene, have laid the groundwork for vinyloxy group installation. These routes often rely on fundamental organic reactions such as transvinylation, isomerization, and elimination.

Mercury-Catalyzed Transvinylation Approaches

Mercury-catalyzed transvinylation represents one of the older methods for the synthesis of vinyl ethers. This reaction typically involves the transfer of a vinyl group from a readily available vinyl ester, such as vinyl acetate (B1210297), to an alcohol or a phenol (B47542). researchgate.net Mercuric salts, particularly those of weak acids, have been identified as specific and effective catalysts for this transformation. researchgate.net

Base-Catalyzed Isomerization of Allyl Aryl Ethers

An alternative route to aromatic vinyl ethers involves the isomerization of the corresponding allyl aryl ethers. This reaction can be promoted by strong bases. acs.orgresearchgate.net The process involves the migration of the double bond from the allyl group to form the more thermodynamically stable propenyl ether. The reaction is initiated by a rate-limiting deprotonation of the allylic position. acs.org

Studies have shown that the choice of solvent can significantly influence the rate and efficiency of the isomerization. acs.org For certain substrates, this base-catalyzed isomerization can proceed with high stereospecificity, leading to the preferential formation of one geometric isomer of the resulting vinyl ether. acs.org For instance, the isomerization of some fluorinated and non-fluorinated terminal allylic ethers has been shown to yield (Z)-enol ethers with high selectivity. acs.org

Table 1: Base-Catalyzed Isomerization of Allyl Ethers

| Substrate Type | Base | Key Feature | Product Selectivity | Reference |

|---|---|---|---|---|

| Fluorinated Allylic Ethers | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Stereospecific isomerization | Single (Z)-isomers | acs.org |

| Non-fluorinated Terminal Allylic Ethers | TBD | Stereospecific isomerization | High Z/E mixtures (e.g., 92:8 to 97:3) | acs.org |

| General Allyl Ethers | Strong Bases | Isomerization to propenyl ethers | Not specified | researchgate.net |

Elimination Reactions for Vinyloxy Moiety Formation

The vinyloxy group can also be formed through elimination reactions. This strategy involves the removal of atoms or groups from adjacent carbon atoms in a precursor molecule to generate the carbon-carbon double bond of the vinyl ether. A common precursor for such a reaction would be a 2-haloethyl aryl ether. Treatment with a strong base would induce an E2 elimination, where the base removes a proton from the carbon adjacent to the one bearing the halogen, leading to the formation of the vinyl ether and expulsion of the halide ion.

The regioselectivity of elimination reactions is often governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product. masterorganicchemistry.com However, in the case of forming a terminal vinyl ether like this compound from a suitable precursor, the reaction would be directed to form the desired product without competing regioisomers. The efficiency of the Williamson ether synthesis, a related reaction, is known to be sensitive to steric hindrance, with elimination (E2) becoming a significant competing pathway for secondary and tertiary alkyl halides. masterorganicchemistry.com

Transition Metal-Mediated Syntheses of Aromatic Vinyl Ethers

To overcome the limitations of classical methods, particularly the toxicity of mercury catalysts, transition metal-mediated syntheses have emerged as powerful alternatives. researchgate.net These reactions often exhibit higher efficiency, selectivity, and functional group tolerance under milder conditions.

Iridium-Catalyzed Transfer Vinylation from Phenols and Vinyl Acetate

Iridium complexes have been developed as effective catalysts for the transfer vinylation of alcohols and phenols using vinyl acetate as the vinyl source. researchgate.netresearchgate.netorgsyn.org This method provides a more environmentally benign alternative to mercury-catalyzed reactions. researchgate.net The reaction involves the iridium-catalyzed transfer of the vinyl group from vinyl acetate to the phenolic hydroxyl group of a substrate like 3-methoxyphenol (B1666288).

A typical procedure involves heating the phenol with vinyl acetate in the presence of a catalytic amount of an iridium complex, such as [Ir(cod)Cl]₂, and a base like sodium carbonate in a suitable solvent. chemicalbook.com This methodology has been successfully applied to the synthesis of various vinyl ethers, including benzyl (B1604629) vinyl ether, with good yields. chemicalbook.com

Table 2: Iridium-Catalyzed Synthesis of Benzyl Vinyl Ether

| Reactants | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzyl alcohol, Vinyl acetate | [Ir(cod)Cl]₂ (1 mol%) | Na₂CO₃ | Toluene | 100°C, 2 hours | 77% | chemicalbook.com |

Palladium-Catalyzed Transetherification Reactions with Ethyl Vinyl Ether

Palladium complexes are also highly effective in catalyzing the transetherification between phenols and vinyl ethers, such as ethyl vinyl ether. academie-sciences.fr This reaction allows for the direct synthesis of aromatic vinyl ethers from the corresponding phenols. An air-stable palladium catalyst, often generated in situ, can efficiently promote the reaction, leading to the desired vinyl ethers in a single step with good yields. academie-sciences.frnih.gov

The reaction conditions have been optimized, often involving an excess of the vinyl ether at room temperature over a 24-hour period. academie-sciences.fr This method has proven versatile for the synthesis of a range of functionalized vinyl ethers. While the search results highlight the use of this method for various alcohols, its application to phenols for the synthesis of aryl vinyl ethers is a key strategy in this category. academie-sciences.fr Palladium has also been used to synthesize aryl enol ethers from vinyl triflates and phenols. rsc.org

Table 3: Palladium-Catalyzed Transvinylation of Alcohols

| Alcohol Type | Vinyl Source | Catalyst System | Yield Range | Reference |

|---|---|---|---|---|

| Various functionalized alcohols | Ethyl vinyl ether (EVE) | In situ generated Palladium complex | 40-75% | academie-sciences.fr |

| Allyl and alkyl alcohols | Butyl vinyl ether | In situ generated air-stable Palladium catalyst | 61-98% | nih.gov |

Heck Reaction Methodologies for Enol Ethers and Aryl Bromides

The Mizoroki-Heck reaction provides a powerful tool for the formation of carbon-carbon bonds, typically coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov The synthesis of this compound via this method would involve the cross-coupling of an aryl halide, such as 3-bromoanisole, with a suitable vinyl ether synthon.

The catalytic cycle of the Heck reaction is well-established and proceeds through several key steps. libretexts.org It begins with the oxidative addition of the aryl halide (e.g., 3-bromoanisole) to a Pd(0) complex, forming a Pd(II) intermediate. nih.gov This is followed by migratory insertion of the alkene (the vinyl ether component) into the palladium-aryl bond. nih.govyoutube.com A crucial aspect of this step is regioselectivity, especially with electron-rich alkenes like vinyl ethers. The electron-donating nature of the ether oxygen directs the aryl group to bond to the unsubstituted carbon of the vinyl group. youtube.com The subsequent step is a β-hydride elimination, which forms the new C=C double bond of the product and a palladium-hydride species. youtube.com The cycle concludes with the reductive elimination of the palladium-hydride in the presence of a base, which regenerates the active Pd(0) catalyst. libretexts.org

Key parameters influencing the success of the Heck reaction include the choice of catalyst, ligands, base, and solvent. While early iterations of the reaction often used palladium acetate with phosphine (B1218219) ligands, modern methods have expanded to include more stable and active N-heterocyclic carbene (NHC) palladium complexes and even ligand-free systems in certain applications. organic-chemistry.org

Table 1: Typical Components in a Heck Reaction for Vinyl Ether Synthesis

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 3-Bromoanisole | Source of the aryl group. |

| Alkene | Ethyl vinyl ether | Source of the vinyl group. |

| Catalyst | Palladium(II) acetate | Pre-catalyst, forms active Pd(0) in situ. youtube.com |

| Ligand | Triphenylphosphine | Stabilizes the palladium catalyst. |

| Base | Triethylamine, Sodium acetate | Neutralizes the hydrogen halide produced and regenerates the catalyst. wikipedia.org |

Stereoselective Synthesis of this compound Isomers

Stereoselective synthesis is crucial for controlling the spatial arrangement of atoms in a molecule. wikipedia.org For a compound like this compound, this pertains to the geometry of the carbon-carbon double bond, leading to either the (E)- or (Z)-isomer.

Peterson Reaction Applications for Z-Vinyl Ether Stereocontrol

The Peterson olefination is a chemical reaction that uses α-silyl carbanions to convert aldehydes and ketones into alkenes. wikipedia.org A significant advantage of this method is the ability to control the stereochemical outcome by choosing the elimination conditions for the intermediate β-hydroxysilane. wikipedia.orgyoutube.com

A variant of the Peterson reaction has been developed for the highly stereoselective synthesis of Z-vinyl ethers, achieving Z/E ratios as high as 99:1. researchgate.netnih.gov The synthesis begins with the creation of a (R,R)/(S,S)-1-alkoxy-2-hydroxyalkylsilane intermediate. nih.gov This intermediate is then subjected to base-induced elimination. The key to achieving high Z-selectivity lies in the reaction conditions for this elimination step. The use of a strong base like potassium hydride (KH) in a non-polar solvent such as α,α,α-trifluorotoluene has been shown to almost exclusively produce the Z-vinyl ether. researchgate.netnih.gov In contrast, using more polar solvents results in increasing amounts of the E-isomer. nih.gov

Table 2: Effect of Base and Solvent on Stereoselectivity in Peterson Vinyl Ether Synthesis

| Base | Solvent | Predominant Isomer | Z:E Ratio |

|---|---|---|---|

| Potassium Hydride (KH) | α,α,α-Trifluorotoluene | Z | >99:1 researchgate.netnih.gov |

| Potassium Hydride (KH) | Tetrahydrofuran (THF) | Z/E Mixture | Lower Z-selectivity |

| Sodium Hydride (NaH) | Various | Z/E Mixture | Lower Z-selectivity researchgate.net |

This method provides a high-yield, scalable, and stereospecific route to Z-vinyl ethers. researchgate.net

Development of Chiral Catalysts and Ligands for Enantioselective Pathways

Enantioselective synthesis involves producing one enantiomer of a chiral molecule in excess over the other. wikipedia.org This is achieved by using a chiral agent—such as a catalyst, reagent, or auxiliary—to create a diastereomeric and energetically biased transition state. wikipedia.org While this compound is an achiral molecule, the principles of enantioselective synthesis are paramount when this structural motif is incorporated into larger, biologically active chiral molecules.

The development of chiral catalysts is a cornerstone of modern asymmetric synthesis. wikipedia.org These catalysts, often comprised of a metal center coordinated to chiral ligands, can create a chiral environment that directs the formation of a specific enantiomer. nsf.govresearchgate.net For vinyl ethers, catalyst-controlled stereoselective polymerization has been achieved using chiral counterions that influence the chain-end environment during cationic polymerization. nsf.govnih.gov

Furthermore, chiral Lewis acids and Brønsted acids have proven effective in asymmetric rearrangements of vinyl ethers. researchgate.net For instance, chiral phosphoric acid catalysts have been used in aza-Petasis–Ferrier rearrangements of hemiaminal vinyl ethers. researchgate.net Similarly, chiral N,N'-dioxide/Fe(II) complexes can catalyze the enantioselective researchgate.netnih.gov O-to-C rearrangement of racemic alkyl vinyl ethers, producing valuable chiral chromanols with high yields and excellent enantioselectivities. researchgate.net These methodologies highlight how chiral catalysts can be employed to control stereochemistry in reactions involving vinyl ether substrates, a principle applicable to the synthesis of chiral derivatives of this compound.

Innovative Synthetic Strategies

Beyond traditional methods, innovative strategies offer alternative pathways for the synthesis of this compound.

Strategies Employing Acetal (B89532) Intermediates

A general and effective method for synthesizing vinyl ethers involves the use of acetal intermediates. acs.org This strategy typically involves two main steps: the formation of an acetal from an alcohol and an aldehyde, followed by the catalytic decomposition of the acetal to yield the vinyl ether. google.com

For the synthesis of this compound, the process would begin with the reaction of 3-methoxyphenol with acetaldehyde (B116499) to form the corresponding acetal, 1,1-bis(3-methoxyphenoxy)ethane. This reaction is often catalyzed by an acid. The subsequent step is the crucial elimination reaction. The acetal is subjected to catalytic decomposition, often in the gas phase at elevated temperatures (e.g., 150-250 °C), to eliminate one molecule of 3-methoxyphenol, thereby forming the ethenyloxy double bond. google.com This process can be conducted continuously using a fixed-bed reactor with a suitable catalyst, such as a solid acid. google.com The purification of the resulting vinyl ether often involves distillation to separate it from the unreacted starting materials and the alcohol byproduct. google.com

Novel Elimination Pathways via Mesyloxy Groups

Novel synthetic routes can be designed by employing functional groups that facilitate specific transformations. One such innovative pathway involves an elimination reaction using a mesyloxy group as an excellent leaving group. The mesylate (methanesulfonate) group can be readily introduced and subsequently eliminated under basic conditions to form a double bond.

A plausible, though non-standard, route to this compound using this strategy would be a multi-step sequence:

Hydroxyethylation: 3-methoxyphenol is reacted with ethylene (B1197577) oxide in the presence of a base to form the intermediate alcohol, 2-(3-methoxyphenoxy)ethanol.

Mesylation: The hydroxyl group of this alcohol is then converted into a mesylate by reacting it with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine. This forms 2-(3-methoxyphenoxy)ethyl methanesulfonate.

Elimination: The final step is a base-induced E2 elimination. Treatment of the mesylate with a strong, non-nucleophilic base, such as potassium tert-butoxide, would remove a proton from the carbon adjacent to the oxygen atom and simultaneously displace the mesyloxy group, generating the vinyl double bond of this compound.

This pathway leverages the reliable chemistry of mesylates to construct the desired vinyl ether functionality through a controlled elimination process.

Photoredox-Catalyzed Synthetic Approaches

Visible-light photoredox catalysis has emerged as a powerful and mild method for forging a variety of chemical bonds, offering an alternative to traditional, often harsh, synthetic methods. su.sediva-portal.org This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates that can participate in a wide range of chemical transformations. su.sediva-portal.org While direct photoredox-catalyzed synthesis of this compound has not been extensively reported, the principles of photoredox-catalyzed vinylation reactions can be applied to devise a potential synthetic route.

General Principles of Photoredox Vinylation

Photoredox-catalyzed vinylation reactions often involve the generation of a radical species that subsequently couples with a vinylating agent. nih.govnih.gov For the synthesis of aryl vinyl ethers, this could conceptually involve the generation of a phenoxy radical from a corresponding phenol, which then couples with a vinyl source. The photocatalyst, typically a transition metal complex like [Ru(bpy)3]Cl2 or an organic dye such as Eosin Y, plays a crucial role in absorbing light and mediating the necessary electron transfer steps. researchgate.netnih.gov

Proposed Photoredox Synthesis of this compound

A plausible photoredox-catalyzed route to this compound could involve the coupling of 3-methoxyphenol with a suitable vinylating agent. A potential vinylating agent could be a vinyl-substituted hypervalent iodine reagent, such as a vinylbenziodoxol(on)e (VBX), which has been shown to be effective in photoredox-catalyzed vinylations. nih.gov

The proposed catalytic cycle, illustrated in the data table below, would likely proceed as follows:

Excitation of the Photocatalyst: The photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).

Oxidative Quenching: The excited photocatalyst (PC*) is oxidatively quenched by an appropriate electron acceptor, generating the oxidized photocatalyst (PC+) and a reduced species. Alternatively, a reductive quenching pathway could be initiated by the substrate.

Generation of the Phenoxy Radical: The oxidized photocatalyst (PC+) could then oxidize 3-methoxyphenol to the corresponding 3-methoxyphenoxy radical.

Radical Coupling: The 3-methoxyphenoxy radical would then couple with the vinylating agent.

Product Formation and Catalyst Regeneration: Subsequent steps would lead to the formation of this compound and regeneration of the ground-state photocatalyst, thus completing the catalytic cycle.

| Step | Description |

| 1 | Light Absorption: Photocatalyst (PC) + hν → PC |

| 2 | Electron Transfer: PC + 3-methoxyphenol → PC⁻• + 3-methoxyphenoxy radical + H⁺ |

| 3 | Radical Coupling: 3-methoxyphenoxy radical + Vinylating Agent → [Intermediate Complex] |

| 4 | Product Release & Catalyst Regeneration: [Intermediate Complex] + PC⁻• → this compound + PC + Byproducts |

Table 1: Proposed Steps in the Photoredox-Catalyzed Synthesis of this compound.

This proposed pathway is a conceptual application of established photoredox principles and would require experimental validation to determine its feasibility and optimize reaction conditions such as the choice of photocatalyst, solvent, and vinylating agent.

Sustainable Synthesis Considerations for this compound

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, aiming to reduce environmental impact and enhance safety. For the synthesis of this compound, several sustainable strategies can be considered, moving away from traditional methods that may involve hazardous reagents or harsh conditions.

Enzymatic and Biocatalytic Approaches

Biocatalysis offers a highly selective and environmentally benign alternative for chemical synthesis. rsc.org For instance, immobilized lipases, such as Candida antarctica lipase (B570770) B (CalB), have been successfully used in the solvent-free synthesis of vinyl ether esters from carboxylic acids and hydroxyl-functional vinyl ethers. rsc.org A similar enzymatic approach could potentially be adapted for the synthesis of aryl vinyl ethers.

A biocatalytic system for the direct vinylation of phenols has also been reported, employing a three-enzyme cascade to convert substituted phenols into their corresponding para-vinylphenol derivatives. nih.gov This method operates in a buffer solution under ambient conditions, releasing only carbon dioxide and water as byproducts, highlighting the potential of biocatalysis for greener vinylation processes. nih.gov

Use of Greener Reagents and Catalysts

Traditional vinylation methods often rely on acetylene (B1199291) gas, which can be hazardous to handle. A safer alternative involves the use of calcium carbide as an in-situ source of acetylene, which has been demonstrated for the vinylation of alcohols under superbasic conditions (KOH/DMSO). rsc.org This approach avoids the direct handling of acetylene gas, enhancing the safety of the process.

Furthermore, the development of transition-metal-free catalytic systems is a key aspect of sustainable synthesis. While some methods for aryl vinyl ether synthesis employ copper catalysts, exploring catalyst systems based on more abundant and less toxic metals or even organocatalysts would be a significant step towards a more sustainable process. acs.org

Atom Economy and Waste Reduction

The table below summarizes key sustainable considerations for the synthesis of this compound.

| Sustainability Aspect | Approach | Potential Application to this compound Synthesis |

| Catalysis | Biocatalysis (e.g., lipases, enzyme cascades) | Enzymatic O-vinylation of 3-methoxyphenol. |

| Reagents | Use of safer acetylene sources (e.g., calcium carbide) | In-situ generation of acetylene for the vinylation of 3-methoxyphenol. |

| Solvents | Use of greener solvents or solvent-free conditions | Performing the synthesis in water, bio-based solvents, or neat. |

| Process | One-pot synthesis, solid-phase synthesis | Streamlining the reaction sequence and simplifying purification. |

Table 2: Sustainable Synthesis Considerations.

By integrating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly, safer, and more efficient.

Mechanistic Investigations of 1 Ethenyloxy 3 Methoxybenzene Transformations

Reaction Pathway Elucidation and Identification of Intermediates

The transformations of 1-(ethenyloxy)-3-methoxybenzene proceed through several distinct reaction pathways, primarily dictated by the reagents and catalysts employed. The principal pathways include electrophilic additions, metal-catalyzed cross-coupling reactions, and radical additions.

In acid-catalyzed hydrolysis , the reaction is initiated by protonation of the vinyl ether's β-carbon, the most nucleophilic site. This rate-determining step generates a resonance-stabilized secondary carbocation, where the positive charge is delocalized into the methoxy-substituted benzene (B151609) ring. This stabilization is a key factor in the reactivity of aromatic vinyl ethers. Subsequent attack by water and loss of a proton yields an aldehyde and methanol.

Palladium-catalyzed reactions , such as the Mizoroki-Heck reaction, involve a different set of intermediates. These reactions typically begin with the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, forming a Pd(II) intermediate. Coordination of the vinyl ether to this complex, followed by migratory insertion, leads to a new organopalladium species. The regiochemical outcome of the reaction (α- or β-substitution) is determined at this stage. The cycle concludes with β-hydride elimination and reductive elimination to regenerate the Pd(0) catalyst.

Radical pathways can also be accessed. These reactions involve the generation of a radical species that adds across the double bond of the vinyl ether. The resulting radical intermediate can then participate in further reactions, such as cyclization or trapping by another molecule. Radical trapping experiments are often used to confirm the presence of these transient species. acs.orgacs.org

| Reaction Type | Key Intermediates | Description |

| Acid-Catalyzed Hydrolysis | Resonance-stabilized carbocation | Protonation of the vinyl group leads to a carbocation stabilized by the adjacent oxygen and the aromatic ring. |

| Mizoroki-Heck Reaction | Organopalladium(II) complexes | Oxidative addition, migratory insertion, and β-hydride elimination steps proceed via various Pd(II) intermediates. |

| Radical Addition | Carbon-centered radicals | Addition of a free radical to the vinyl double bond forms a new radical adduct which can undergo further transformation. |

Kinetic Studies of Vinyl Ether Reactivity and Catalysis

Kinetic studies provide quantitative insight into the factors governing the reaction rates of this compound. For vinyl ethers, a key area of kinetic investigation is acid-catalyzed hydrolysis. Studies on analogous compounds reveal important mechanistic details. For instance, the acid-catalyzed hydrolysis of 4-methoxy-1,2-dihydronaphthalene, a structurally related vinyl ether, proceeds via rate-determining proton transfer to the substrate. arkat-usa.org

This is supported by several pieces of kinetic evidence:

General Acid Catalysis : The reaction is catalyzed by various acids, not just the hydronium ion, with rates correlating to the acid's strength. arkat-usa.org

Brønsted Relationship : A plot of the logarithm of the catalytic coefficient (kHA) versus the pKa of the catalyzing acid is linear. The slope of this line, known as the Brønsted exponent (α), provides information about the transition state. For 4-methoxy-1,2-dihydronaphthalene, α was found to be 0.70, indicating a transition state where the proton is significantly transferred from the acid to the substrate. arkat-usa.org

Solvent Isotope Effect : The reaction is slower in D₂O than in H₂O. The hydronium-ion isotope effect (kH+/kD+) for a related substrate was determined to be 3.39, a value typical for rate-determining proton transfer reactions. arkat-usa.org

The reactivity of this compound is significantly influenced by the electronic properties of the methoxy-substituted ring. The electron-donating methoxy (B1213986) group stabilizes the positive charge that develops in the transition state of electrophilic reactions, thereby increasing the reaction rate compared to unsubstituted phenyl vinyl ether. However, the position of the substituent is critical; the meta-position in this compound provides less resonance stabilization for a developing positive charge at the α-carbon compared to a para-methoxy substituent.

| Kinetic Parameter | Observed Value (for related substrate) | Mechanistic Implication |

| Brønsted Exponent (α) | 0.70 ± 0.06 | Indicates a late transition state with significant proton transfer. arkat-usa.org |

| Solvent Isotope Effect (kH+/kD+) | 3.39 | Consistent with a rate-determining proton transfer mechanism. arkat-usa.org |

| Kinetic Isotope Effect (kH/kD) | 1.1 (for a Ru-catalyzed C-H alkylation) | Suggests C-H bond cleavage is not involved in the rate-determining step of this specific reaction. acs.orgacs.org |

Stereochemical Outcome Determination and Regioselectivity Control

Controlling the stereochemical and regiochemical outcomes of reactions involving this compound is a central challenge in its synthetic application. Regioselectivity is particularly critical in metal-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, where addition of an aryl group can occur at either the α- or β-position of the vinyl moiety.

The arylation of electron-rich olefins like vinyl ethers often yields mixtures of regioisomers. rsc.org The "ionic pathway" is typically invoked to explain the formation of the α-substituted (internal) product, which is often desired. Achieving high selectivity for one isomer over the other depends heavily on fine-tuning the reaction conditions. liv.ac.uk

Key factors influencing regioselectivity include:

Ligand Choice : In palladium catalysis, the electronic and steric properties of the phosphine (B1218219) ligands are paramount. Bulky, electron-rich ligands can favor one regioisomer over another. For example, specific ligands have been developed to achieve regiodivergent outcomes in the heteroannulation of dienes, a principle applicable to vinyl ether reactions. chemrxiv.org

Additives : Halide scavengers (e.g., silver salts) or specific bases can influence the reaction pathway, often by promoting an ionic mechanism that favors α-substitution. liv.ac.uk

Solvent : The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the regiochemical course of the reaction. rsc.org

While enantioselective transformations of this compound are less commonly reported, principles from related systems suggest that chiral ligands could be used to control the stereochemistry in reactions that generate a new chiral center. For example, highly enantio- and diastereoselective copper-catalyzed reductive couplings have been achieved with related substrates using chiral Josiphos ligands. acs.org

| Factor | Influence on Selectivity | Example |

| Phosphine Ligands | Controls the steric and electronic environment at the metal center, directing the migratory insertion step. | PAd₂nBu has been used for regioselective heteroannulation. chemrxiv.org |

| Reaction Additives | Can promote specific mechanistic pathways (e.g., ionic vs. neutral) to favor one regioisomer. rsc.org | Halide scavengers can favor the α-arylation product in Heck reactions. liv.ac.uk |

| Catalyst Metal/Precursor | The nature of the metal and its coordination sphere is fundamental to selectivity. | Different Lewis acids (e.g., FeCl₃, AgOTf) lead to different regioselectivity in formylation reactions. uniroma1.it |

Analysis of Catalyst and Additive Roles in Reaction Mechanisms

Catalysts and additives play multifaceted roles in the transformations of this compound, often determining not only the reaction rate but also the ultimate product structure.

Catalysts:

Palladium Complexes : In transetherification reactions to synthesize vinyl ethers, an in-situ generated palladium complex can efficiently catalyze the exchange between an alcohol and a vinyl ether like ethyl vinyl ether. academie-sciences.fr In cross-coupling reactions, the palladium catalyst facilitates the entire catalytic cycle of oxidative addition, migratory insertion, and reductive elimination. rsc.org

Ruthenium Complexes : Ruthenium catalysts have been employed for C-H functionalization reactions. In some cases, a ruthenacycle intermediate is formed, which then participates in the catalytic cycle. acs.orgacs.org

Lewis Acids : In electrophilic reactions like Rieche formylation, Lewis acids such as FeCl₃ or AlCl₃ are used to activate the formylating agent, generating a potent electrophile that can react with the electron-rich aromatic ring. uniroma1.it

Additives:

Bases : Bases are commonly used in cross-coupling reactions to neutralize the acid (e.g., H-X) generated during the catalytic cycle, preventing catalyst deactivation and driving the reaction to completion.

Radical Traps : Additives like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) are used as mechanistic probes. If the addition of TEMPO inhibits a reaction, it provides strong evidence for a radical-based mechanism. acs.orgacs.org Conversely, radical initiators can be used to promote such pathways.

Oxidants/Reductants : In certain catalytic cycles, co-oxidants or reductants are necessary to regenerate the active state of the catalyst. For instance, Cu(OAc)₂ has been used as a co-oxidant in some Pd-catalyzed oxidative coupling reactions. researchgate.net

The specific combination of catalyst, ligand, base, and solvent is often crucial for achieving high yield and selectivity, highlighting the intricate interplay of all components in the reaction mechanism. rsc.org

| Component | Type | Mechanistic Role |

| Catalyst | Palladium(II) Acetate (B1210297) | Precursor for active Pd(0) catalyst in Heck and Suzuki couplings. researchgate.net |

| Catalyst | Ruthenium(II) Complex | Facilitates C-H activation, often via a cyclometalated intermediate. acs.orgacs.org |

| Additive | Phosphine Ligand | Modulates reactivity and selectivity of the metal catalyst. liv.ac.ukchemrxiv.org |

| Additive | Base (e.g., Cs₂CO₃, K₂CO₃) | Acid scavenger; can assist in deprotonation steps. acs.orgresearchgate.net |

| Additive | Radical Trap (e.g., TEMPO) | Mechanistic probe to identify the involvement of radical intermediates. acs.orgacs.org |

Computational Probing of Radical and Ionic Mechanisms in Aromatic Vinyl Ether Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing the complex mechanisms of aromatic vinyl ether transformations. It allows for the detailed examination of reaction energy profiles, the structures of transient intermediates, and the transition states that connect them—details that are often inaccessible through experimental means alone.

Distinguishing Ionic vs. Radical Pathways: Computational studies are crucial for distinguishing between competing ionic and radical mechanisms. For example, in the Heck reaction of vinyl ethers, calculations can compare the energy barriers for the "ionic" pathway (involving a cationic palladium intermediate) and the "neutral" pathway (proceeding through neutral intermediates). liv.ac.uk This helps to rationalize the observed regioselectivity under different conditions.

Elucidating Complex Catalytic Cycles: For multi-step catalytic processes, DFT can map out the entire reaction pathway. In a ruthenium-catalyzed meta-C-H alkylation, computational studies supported a base-assisted internal electrophilic-type substitution (BIES) mechanism for the initial C-H activation. acs.orgacs.org The calculations further identified a subsequent single electron transfer (SET) step to form a boron-stabilized alkyl radical and a Ru(III) species. The radical attack on the aromatic ring was pinpointed as the rate-determining step, with a calculated energy barrier of 26.3 kcal/mol. acs.org

Rationalizing Selectivity: DFT calculations can explain the origins of chemo- and regioselectivity. By comparing the activation energies for competing pathways, researchers can predict the major product. For instance, in a Ru-catalyzed reaction, the meta-alkylation pathway involving a radical mechanism was found to be kinetically favored over a potential ortho-alkylation pathway, which had a significantly higher energy barrier for the radical addition step (40.9 kcal/mol). acs.orgacs.org Similarly, DFT has been used to build models that rationalize how ligand structure controls regioselectivity in palladium-catalyzed reactions. chemrxiv.org

These computational insights not only confirm experimental observations but also provide a predictive framework for designing new catalysts and reaction conditions to control the transformations of aromatic vinyl ethers like this compound.

| Computational Finding | Method | Significance |

| Identification of Rate-Determining Step | DFT Gibbs Free Energy Calculation | The radical attack step in a Ru-catalyzed C-H alkylation was found to have the highest energy barrier (26.3 kcal/mol), identifying it as the rate-determining step. acs.org |

| Evaluation of Competing Pathways | DFT Transition State Search | An alternative ortho-alkylation pathway was calculated to have a much higher activation barrier (40.9 kcal/mol), explaining the observed meta-selectivity. acs.orgacs.org |

| Mechanism Elucidation | DFT Modeling of Elementary Steps | Supported a Base-Assisted Internal Electrophilic-type Substitution (BIES) mechanism for C-H activation. acs.org |

| Radical vs. Ionic Probing | DFT Simulation of Reaction Profiles | Used to explore radical capture processes and model the energy profiles of reactions involving radical species. nih.gov |

Reactivity Profiles and Transformational Chemistry of 1 Ethenyloxy 3 Methoxybenzene

Cycloaddition Reactions (e.g., [2+2] Additions, Diels-Alder Equivalents)

Cycloaddition reactions offer a powerful method for the construction of cyclic systems. The electron-rich double bond of 1-(ethenyloxy)-3-methoxybenzene makes it an excellent participant in these transformations.

[2+2] Cycloadditions: While less common for simple vinyl ethers, [2+2] cycloadditions can occur under photochemical conditions or with specific ketenes to form cyclobutanone (B123998) derivatives. These reactions are often stepwise, proceeding through a diradical or zwitterionic intermediate.

Diels-Alder Reactions: this compound can act as a dienophile in Diels-Alder reactions, particularly with electron-deficient dienes. The reaction leads to the formation of a six-membered ring, a cyclohexene (B86901) derivative. The stereochemistry and regiochemistry of the product are governed by the well-established rules of the Diels-Alder reaction. For instance, in an inverse-electron-demand Diels-Alder (IEDDA) reaction, the electron-rich vinyl ether reacts with an electron-poor diene, such as a tetrazine. This type of reaction has found applications in bioorthogonal chemistry for the release of caged compounds. The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction to release a cargo molecule and a pyridazine (B1198779) derivative.

| Reaction Type | Reactant | Product Type | Key Features |

| [2+2] Cycloaddition | Ketene | Cyclobutanone | Stepwise mechanism |

| Diels-Alder | Electron-deficient diene | Cyclohexene derivative | Concerted mechanism |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine | Dihydropyran, Pyridazine | Bioorthogonal release |

Electrophilic Addition Reactions to the Vinyloxy Moiety

The electron-rich nature of the double bond in this compound makes it highly susceptible to electrophilic attack. The regioselectivity of this addition is dictated by the resonance effect of the oxygen atom, which directs the electrophile to the β-carbon of the vinyl group, leading to the formation of a stabilized carbocation intermediate.

Common electrophiles that react with vinyl ethers include halogens, hydrogen halides, and sources of sulfenyl or selenyl groups. For example, the addition of a proton (from an acid) to the β-carbon initiates polymerization or, in the presence of a nucleophile like water or alcohol, leads to hydrolysis or acetal (B89532) formation, respectively.

Reactions with Carbenes and Related Species (e.g., Makosza Method)

Carbenes, being highly reactive electrophilic species, readily add to the double bond of this compound to form cyclopropane (B1198618) derivatives. The reaction is typically stereospecific, with the stereochemistry of the starting alkene being retained in the cyclopropane product.

A notable method for dichlorocyclopropanation is the Makosza reaction, which involves the generation of dichlorocarbene (B158193) from chloroform (B151607) and a strong base in a biphasic system using a phase-transfer catalyst. This method is efficient for the cyclopropanation of a wide range of alkenes, including vinyl ethers.

Ruthenium vinyl carbene intermediates, which can be generated from the reaction of Grubbs' catalysts with alkynes, can also react with vinyl ethers in metathesis-type reactions.

Cross-Coupling Reactions Leveraging the Vinyl Ether Functional Group

While the vinyl ether itself is not a typical substrate for direct cross-coupling, it can be transformed into a suitable coupling partner. For instance, the Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, can be utilized. In this context, this compound can serve as the alkene component. The reaction with an aryl or vinyl halide leads to the formation of a substituted alkene. The regioselectivity of the Heck reaction with electron-rich olefins like vinyl ethers can sometimes be challenging to control.

A carbonylative Heck reaction of aryl bromides with vinyl ethers, catalyzed by palladium, has been developed to produce 1-aryl-3-alkoxy-2-propen-1-ones. This methodology has been further applied in the one-pot synthesis of aryl-substituted pyrazoles.

| Coupling Reaction | Coupling Partners | Catalyst | Product |

| Heck Reaction | Aryl/Vinyl Halide | Palladium complex | Substituted Alkene |

| Carbonylative Heck Reaction | Aryl Bromide, CO | Palladium complex | 1-Aryl-3-alkoxy-2-propen-1-one |

Photochemical Reactions and Photoinduced Transformations

The vinyl ether and the methoxybenzene moieties of this compound can participate in various photochemical reactions. Upon UV irradiation, the vinyl group can undergo [2+2] cycloadditions with itself or other alkenes to form cyclobutane (B1203170) derivatives.

Furthermore, photochemical reactions can induce transformations involving the aromatic ring. For example, photosensitized reactions can lead to the formation of reactive intermediates that can undergo further reactions. The interaction of light with the molecule can lead to excited states with altered reactivity compared to the ground state.

Hydrolysis and Cleavage Reactions of the Ethenyloxy Linkage

The ethenyloxy linkage in this compound is susceptible to cleavage under acidic conditions. The hydrolysis of vinyl ethers is a well-studied process that proceeds via protonation of the β-carbon of the double bond to form a resonance-stabilized carbocation. This intermediate is then attacked by water to form a hemiacetal, which subsequently decomposes to an aldehyde (in this case, acetaldehyde) and the corresponding phenol (B47542) (3-methoxyphenol).

This acid-catalyzed hydrolysis is a key reaction of vinyl ethers and is often used as a method for the protection of hydroxyl groups, with the vinyl ether acting as the protecting group which can be readily removed under mild acidic conditions.

Applications in Bioorthogonal Chemical Transformations

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The reactivity of the vinyl ether group has been harnessed for such applications.

Specifically, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a vinyl ether and a tetrazine has emerged as a powerful bioorthogonal tool. This reaction is characterized by its fast kinetics and high selectivity. In this context, a molecule of interest containing a hydroxyl group can be "caged" by converting it into a vinyl ether derivative. This renders the molecule inactive. The caged molecule can then be introduced into a biological system. Upon introduction of a tetrazine, the IEDDA reaction occurs, leading to the cleavage of the vinyl ether and the release of the active molecule in

Spectroscopic and Structural Characterization of 1 Ethenyloxy 3 Methoxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy would be essential for elucidating the precise structure of 1-(ethenyloxy)-3-methoxybenzene.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the vinyl group protons (CH=CH₂) and the aromatic protons on the benzene (B151609) ring, as well as a singlet for the methoxy (B1213986) (-OCH₃) group protons. The vinyl protons would appear as a characteristic set of doublets and a doublet of doublets (AMX spin system). The aromatic protons would exhibit splitting patterns indicative of a 1,3-disubstituted ring.

¹³C NMR: The carbon NMR spectrum would show unique signals for each carbon atom in the molecule, including the two vinyl carbons, the four unique aromatic carbons, the methoxy carbon, and the carbon attached to the ether oxygen.

Without experimental data, a specific data table of chemical shifts and coupling constants cannot be compiled.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: Key absorption bands for this compound would include C-H stretching vibrations for the vinyl and aromatic groups (typically above 3000 cm⁻¹), and aliphatic C-H stretching for the methoxy group (just below 3000 cm⁻¹). A strong C=C stretching vibration for the vinyl group would be expected around 1640-1620 cm⁻¹. Characteristic C-O stretching bands for the aryl ether and vinyl ether linkages would appear in the fingerprint region (approximately 1250-1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for the C=C double bond and the aromatic ring vibrations.

A data table of specific vibrational frequencies cannot be created without access to measured spectra.

Mass Spectrometry Techniques (GC-MS, LC-MS, HRMS) for Molecular Identification and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation of the molecule, which aids in its identification.

GC-MS and LC-MS: These techniques would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion (M⁺) peak corresponding to the mass of C₉H₁₀O₂ (150.17 g/mol ).

Fragmentation Patterns: The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways could include the loss of the vinyl group, the methoxy group, or cleavage of the ether bonds.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₉H₁₀O₂).

Specific m/z values for the molecular ion and key fragments are required for a data table, which are currently unavailable.

Electronic Spectroscopy (UV-Vis Absorption, Fluorescence) for Electronic Structure Probing

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecule.

UV-Vis Absorption: The UV-Vis spectrum would show absorption bands corresponding to π-π* transitions within the benzene ring and the vinyl group. The presence of the oxygen-containing substituents would influence the position and intensity of these absorptions.

Fluorescence Spectroscopy: If the molecule is fluorescent, an emission spectrum could be recorded by exciting at a wavelength corresponding to an absorption maximum. This would provide information about the excited state of the molecule.

The specific wavelengths of maximum absorption (λmax) and emission are needed for a data table and are not available.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and information about the conformation of the molecule and its packing in the crystal lattice. As this compound is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction could be challenging and would likely require low-temperature crystallization techniques. No published crystal structure for this compound was found.

Computational and Theoretical Chemistry of 1 Ethenyloxy 3 Methoxybenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and predicting the reactivity of 1-(ethenyloxy)-3-methoxybenzene. Methodologies such as the B3LYP functional combined with a basis set like 6-31G(d,p) are commonly used for geometry optimization and the calculation of electronic properties. epstem.netresearchgate.net

The optimized molecular structure reveals key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The methoxy (B1213986) and ethenyloxy groups, being electron-donating, significantly influence the electron distribution in the benzene (B151609) ring. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. epstem.net

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and softness, provide quantitative measures of the molecule's reactivity. The Molecular Electrostatic Potential (MEP) map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the ether linkages and the vinyl group are expected to be electron-rich, while the aromatic protons are electron-poor.

Table 1: Calculated Electronic Properties of this compound (Representative Data)

| Parameter | Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 1.5 D |

| Electronegativity (χ) | 3.0 eV |

| Chemical Hardness (η) | 2.8 eV |

| Chemical Softness (S) | 0.36 eV⁻¹ |

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of this compound in various environments. nih.gov These simulations model the movement of atoms over time, providing insights into the molecule's flexibility and intermolecular interactions. By using force fields like AMBER or GROMOS, MD simulations can track the rotational freedom around the C-O bonds of the ether linkages, identifying the most stable conformations and the energy barriers between them. nih.gov

The conformational analysis of this compound is crucial as the orientation of the ethenyloxy and methoxy groups relative to the phenyl ring affects its properties. acs.org MD simulations can reveal the preferred dihedral angles and the time scales of conformational changes. In solution, the simulations can also model the interactions with solvent molecules, which can influence the conformational equilibrium.

Table 2: Conformational and Dynamic Properties of this compound (Representative Data)

| Property | Description |

|---|---|

| Rotational Barriers (C-O bonds) | Low energy barriers allowing for multiple conformers at room temperature. |

| Solvent Effects | The polarity of the solvent can influence the population of different conformers. |

| Radius of Gyration | Provides a measure of the molecule's compactness and its changes over time. |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Similarly, the vibrational frequencies in an Infrared (IR) spectrum can be calculated. researchgate.net These calculations provide a set of vibrational modes and their corresponding intensities. A scaling factor is often applied to the calculated frequencies to better match experimental spectra, accounting for anharmonicity and other method-dependent effects. The availability of an experimental FTIR spectrum for this compound allows for a direct comparison with computationally predicted vibrational modes. spectrabase.com

Table 3: Predicted Spectroscopic Data for this compound (Representative Data)

| Spectroscopy | Predicted Feature | Value/Region |

|---|---|---|

| ¹H NMR | Vinyl protons | δ 4.0-6.5 ppm |

| ¹H NMR | Aromatic protons | δ 6.5-7.3 ppm |

| ¹H NMR | Methoxy protons | δ 3.8 ppm |

| ¹³C NMR | Vinyl carbons | δ 95-150 ppm |

| ¹³C NMR | Aromatic carbons | δ 100-160 ppm |

| ¹³C NMR | Methoxy carbon | δ 55 ppm |

| IR | C=C stretch (vinyl) | ~1640 cm⁻¹ |

| IR | C-O-C stretch (aryl ether) | ~1250 cm⁻¹ |

| IR | =C-H bend (vinyl) | ~960 cm⁻¹ |

Mechanistic Modeling of Reaction Pathways and Catalytic Cycles

Theoretical modeling is instrumental in investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction kinetics and thermodynamics.

For instance, the mechanism of electrophilic addition to the vinyl group or electrophilic aromatic substitution can be modeled. Computational studies can help predict the regioselectivity of such reactions, which is influenced by the electronic effects of the methoxy and ethenyloxy substituents. Furthermore, in the context of catalysis, computational chemistry can be used to model the entire catalytic cycle, including the interaction of the substrate with the catalyst, the transformation steps, and the regeneration of the catalyst. nih.govrsc.org This is particularly relevant for reactions like photoredox catalysis, where understanding the role of excited states is crucial. chemrxiv.orgnih.gov

In Silico Design of Novel Aromatic Vinyl Ether Architectures

The insights gained from the computational analysis of this compound can be leveraged for the in silico design of new molecules with tailored properties. nih.govrsc.orgbiotech-asia.org By systematically modifying the substituents on the aromatic ring or the vinyl group, libraries of virtual compounds can be created. The properties of these new architectures, such as their electronic, optical, or biological activities, can then be predicted using the same computational methods.

This approach, often part of a rational drug design or materials discovery pipeline, allows for the high-throughput screening of candidate molecules before their synthesis, saving significant time and resources. For example, by introducing different functional groups, one could tune the HOMO-LUMO gap to achieve desired optical properties or modify the molecule's shape and electronic character to enhance its binding affinity to a biological target.

Future Research Directions and Outlook for 1 Ethenyloxy 3 Methoxybenzene Chemistry

Exploration of Undiscovered Reactivity and Transformation Modes

The vinyl ether and methoxy-substituted aromatic ring are both reactive functional groups, suggesting a rich and varied chemistry for 1-(ethenyloxy)-3-methoxybenzene that is yet to be fully explored. Future research will likely focus on uncovering novel transformations and reactivity patterns.

Advanced Catalytic Cyclizations: Building on the known utility of related compounds like propargyl vinyl ethers in forming heterocyclic scaffolds, new catalytic systems can be explored. nih.gov Transition-metal catalysis, in particular, offers a fertile ground for discovering new cyclization and rearrangement reactions, potentially leading to complex molecular architectures from a relatively simple starting material. nih.gov

Novel Polymerization Mechanisms: While cationic polymerization of vinyl ethers is established, research into new modes of polymerization could yield polymers with unique properties. unc.edu Mechanistic studies, similar to those performed on other vinyl ethers, could elucidate the precise influence of the methoxy (B1213986) substituent on stereoselectivity, leading to polymers with highly controlled tacticity. unc.edu

Controlled C-C and C-X Bond Formations: The electron-rich nature of the vinyl group makes it a prime candidate for a variety of coupling reactions. researchgate.net Future work could focus on developing highly regioselective and stereoselective methods for reactions such as the Heck arylation, expanding the synthetic utility of this building block. researchgate.net Furthermore, exploring its participation in pericyclic reactions, such as Diels-Alder or [2+2] cycloadditions, could provide direct routes to complex cyclic systems. The reactivity of related hypervalent iodine compounds in halogenation and other transformations suggests that activating the ether linkage could lead to novel synthetic applications. nih.gov

Development of More Efficient and Sustainable Synthetic Routes

The industrial viability and broader laboratory use of this compound depend on the development of efficient, cost-effective, and environmentally benign synthetic methods.

Green Catalytic Processes: A key objective is to move away from stoichiometric reagents towards catalytic methods. For instance, developing new palladium-catalyzed methods for the arylation of the vinyl group could proceed with high efficiency in greener solvents like ionic liquids, eliminating the need for toxic halide scavengers. researchgate.net A new method for preparing aryl vinyl ethers has been reported, and optimizing such procedures for this compound could significantly improve yield and reduce waste. nih.gov

Continuous Flow Synthesis: Flow chemistry offers significant advantages over traditional batch processing in terms of safety, scalability, and reaction control. nih.govteknoscienze.com Implementing a continuous flow process for the synthesis of this compound, or its derivatives, could allow for the safe use of hazardous reagents and provide better control over reaction temperature and time, ultimately leading to higher yields and purity. google.comresearchgate.net The synthesis of other enol ethers has been successfully demonstrated in flow reactors, providing a strong precedent for this approach. nih.gov

Atom Economy and Waste Reduction: Future synthetic strategies will prioritize atom economy. This involves designing reactions where the majority of atoms from the reactants are incorporated into the final product. This approach, central to green chemistry, aims to reduce the generation of chemical waste and create more sustainable manufacturing processes. vapourtec.com

Designing Advanced Materials with Tailored Properties from its Polymers

The polymerization of this compound opens the door to new materials with properties dictated by their molecular structure. The methoxy group provides a handle for tuning the polymer's electronic and physical characteristics.

Stereocontrolled Polymerization: A primary research goal is to achieve precise control over the stereochemistry of poly(this compound). Research has shown that stereoselective cationic polymerization of vinyl ethers can produce highly isotactic polymers. unc.edu By carefully selecting catalysts and reaction conditions, it should be possible to synthesize polymers with varying degrees of tacticity (isotactic, syndiotactic, atactic). This control is crucial as stereochemistry profoundly impacts material properties such as crystallinity, melting point, solubility, and mechanical strength.

Functional Copolymers: Copolymerizing this compound with other vinyl monomers is a promising strategy for creating materials with a combination of desired properties. The methoxy group can influence the polymer's hydrophilicity, adhesion, and electronic characteristics. By varying the comonomer and the copolymer composition, a wide range of materials, from specialty adhesives and coatings to advanced optical or electronic components, could be developed.

Post-Polymerization Modification: The methoxy group on the polymer backbone offers a site for further chemical modification. For example, demethylation could yield a poly(hydroxyphenyl vinyl ether), which could then be functionalized with a variety of chemical groups to tailor the material for specific applications, such as creating functional surfaces, drug-delivery systems, or stimuli-responsive materials.

Integration with High-Throughput Experimentation and Flow Chemistry

Modern automation and process technologies are set to revolutionize the study and application of this compound.

High-Throughput Experimentation (HTE): HTE allows for the rapid, parallel execution of a large number of experiments, making it an ideal tool for accelerating research. youtube.comanalytical-sales.com It can be used to quickly screen a wide array of catalysts, ligands, solvents, and reaction conditions to discover optimal synthetic methods or new transformations. acs.orgbohrium.com This approach minimizes the consumption of precious starting materials and can rapidly generate large datasets to inform reaction optimization and mechanistic understanding. analytical-sales.comnih.gov For example, an HTE workflow could efficiently identify the best ligand/base combination for a cross-coupling reaction involving this compound. nsf.gov

Flow Chemistry: As a complementary technique, flow chemistry enables the efficient, safe, and scalable synthesis of compounds under conditions that may be difficult to achieve in batch reactors. nih.govteknoscienze.com Once optimal conditions are identified through HTE, flow chemistry can be used to produce larger quantities of this compound or its derivatives for further study or application. purdue.edu The precise control over parameters like temperature and residence time in flow reactors is particularly advantageous for managing exothermic reactions or handling unstable intermediates. researchgate.net The combination of HTE for rapid discovery and flow chemistry for scalable production represents a powerful paradigm for chemical development. purdue.edu

Interdisciplinary Research Opportunities in Chemical Sciences

The unique structure of this compound positions it as a valuable molecule at the intersection of several scientific fields.

Medicinal Chemistry and Drug Discovery: Aryl ethers are common motifs in pharmaceuticals. beilstein-journals.org The this compound scaffold could serve as a versatile starting point for the synthesis of new biologically active compounds. HTE could be employed to rapidly generate libraries of derivatives for biological screening, accelerating the drug discovery process. youtube.com

Materials Science and Engineering: As discussed, the polymers derived from this monomer are a key area for interdisciplinary research with materials scientists. The development of new polymers with tailored optical, electronic, or mechanical properties requires a close collaboration between synthetic chemists and materials engineers to design, synthesize, and characterize these novel materials. unc.edu

Data Science and Artificial Intelligence: HTE campaigns generate vast amounts of data. chemrxiv.orgresearchgate.net This data can be leveraged by data scientists and machine learning algorithms to build predictive models for reaction outcomes. Such models can guide future experimental design, reduce the number of experiments needed, and uncover subtle structure-activity relationships, thereby accelerating the pace of discovery in a data-driven manner. chemrxiv.org

Agrochemical Science: Similar to its role in pharmaceuticals, this compound could be a building block for new agrochemicals, such as herbicides, fungicides, or insecticides. HTE platforms are well-suited for the discovery and optimization of such molecules. purdue.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.